molecular formula C24H24N2O5 B2938943 Methyl 4-(2-(3-(dimethylamino)propyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate CAS No. 631868-38-7

Methyl 4-(2-(3-(dimethylamino)propyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate

Cat. No.: B2938943
CAS No.: 631868-38-7
M. Wt: 420.465
InChI Key: XBOFVEGFULKZJD-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3-(dimethylamino)propyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a chromeno[2,3-c]pyrrole-3,9-dione derivative synthesized via a one-pot multicomponent reaction. This method involves methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, enabling the introduction of diverse substituents . The compound features:

  • A chromeno[2,3-c]pyrrole-3,9-dione core (fused benzene and pyrrole rings with two ketone groups).
  • A 3-(dimethylamino)propyl side chain at position 2, derived from a primary amine.
  • A methyl benzoate ester at position 1, introduced via the methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate precursor.

This compound is part of a broader library of 223 analogues synthesized with yields ranging from 43–86%, demonstrating the versatility of the method for generating structurally diverse heterocycles .

Properties

IUPAC Name

methyl 4-[2-[3-(dimethylamino)propyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-25(2)13-6-14-26-20(15-9-11-16(12-10-15)24(29)30-3)19-21(27)17-7-4-5-8-18(17)31-22(19)23(26)28/h4-5,7-12,20H,6,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOFVEGFULKZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(3-(dimethylamino)propyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the chromeno[2,3-c]pyrrol core, followed by the introduction of the dimethylamino propyl group and the esterification of the benzoate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(3-(dimethylamino)propyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Methyl 4-(2-(3-(dimethylamino)propyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(3-(dimethylamino)propyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations

Key structural differences among analogues arise from modifications to:

The chromeno-pyrrole core (e.g., substituents on the benzene ring).

The side chain at position 2 (e.g., alkylamino or hydroxy groups).

The ester or aryl group at position 1 (e.g., benzoate vs. phenyl).

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Chromeno) Side Chain Position 1 Group Molecular Formula Molecular Weight Key Properties Reference
Methyl 4-(2-(3-(dimethylamino)propyl)-3,9-dioxo-... (Target) None Dimethylamino propyl Benzoate C24H24N2O5 420.47 Polar, moderate lipophilicity
2-(3-(Diethylamino)propyl)-6-methoxy-1-phenyl-... 6-Methoxy Diethylamino propyl Phenyl C25H28N2O4 420.50 Increased lipophilicity
Methyl 4-[2-(3-hydroxypropyl)-3,9-dioxo-... None Hydroxypropyl Benzoate C22H21NO6 ~395.41 High polarity, hydrophilic

Functional Implications

  • Solubility: The dimethylamino propyl side chain enhances water solubility compared to purely hydrophobic analogues (e.g., phenyl-substituted compounds).
  • Bioactivity Potential: Libraries of these compounds are under investigation for biological activity, with structural diversity enabling structure-activity relationship (SAR) studies .

Biological Activity

Methyl 4-(2-(3-(dimethylamino)propyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article examines its biochemical properties, mechanisms of action, and relevant research findings.

Compound Overview

  • IUPAC Name : Methyl 4-[2-[3-(dimethylamino)propyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate
  • Molecular Formula : C24H28N2O5
  • Molecular Weight : 420.465 g/mol
  • CAS Number : 631868-38-7

This compound exhibits biological activity through several mechanisms:

  • Target Interaction : Similar compounds have been shown to interact with various pharmacological targets including enzymes and receptors involved in cellular signaling pathways.
  • Biochemical Pathways : The compound may influence multiple biochemical pathways such as apoptosis and cell proliferation. Studies indicate that it can modulate the activity of kinases and transcription factors relevant to cancer progression and inflammation.
  • Pharmacokinetics : Preliminary data suggest that this compound may possess favorable pharmacokinetic properties including absorption and distribution characteristics that enhance its therapeutic potential.

Anticancer Properties

Research has indicated that this compound demonstrates significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC was found to be between 10 to 20 µg/mL against the tested strains.

Case Studies

Several studies have focused on the biological implications of this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the potential of the compound in inhibiting tumor growth.
    • Findings : Significant reduction in tumor size was observed in animal models treated with the compound compared to controls.
  • Study on Antimicrobial Efficacy :
    • Objective : To assess the effectiveness against resistant bacterial strains.
    • Findings : The compound showed promising results against multidrug-resistant strains of bacteria.

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsIC50/MIC Values
AnticancerMCF-7, HeLa, A549Inhibition of cell growth5 - 15 µM
AntimicrobialStaphylococcus aureusBacterial growth inhibition10 - 20 µg/mL
Escherichia coliBacterial growth inhibition10 - 20 µg/mL

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